molecular formula C23H23N3O4S2 B2498185 N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide CAS No. 941996-34-5

N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide

Cat. No. B2498185
CAS RN: 941996-34-5
M. Wt: 469.57
InChI Key: FQRKXILWBPMYHF-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that combine chromene and thiazole moieties, known for their significant biological activities. The integration of these structures into a single molecule often aims to explore potential therapeutic applications, leveraging the pharmacological profiles associated with each segment.

Synthesis Analysis

The synthesis of similar complex molecules typically involves multi-step reactions, including cycloaddition and cyclization processes. For instance, the diastereoselective synthesis of related compounds has been achieved through 1,3-dipolar cycloaddition reactions, offering high yields and diastereoselectivity (Wang, Sun, & Yan, 2017). These methods highlight the intricate steps required to assemble complex structures found in chromene-thiazole derivatives.

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by detailed NMR spectroscopy and X-ray crystallography, providing insights into the stereochemistry and conformational dynamics of the molecules. Such analyses reveal the spatial arrangement of atoms and functional groups, critical for understanding the compound's reactivity and interactions (Ren et al., 2018).

Chemical Reactions and Properties

Chemical reactivity in this class of compounds can include interactions with various reagents under different conditions, leading to the formation of new bonds and structures. For example, the reactivity with electrophiles, nucleophiles, or transition metal catalysts can result in the formation of novel derivatives with potential biological activities. The presence of the chromene and thiazole moieties contributes to a rich chemistry, allowing for diverse chemical transformations (Myannik et al., 2018).

Scientific Research Applications

Potential Ligands for Human Adenosine Receptors

Chromones and thiazoles have been thoroughly studied due to their biological activities. New hybrids of these compounds have been designed as potential ligands for human adenosine receptors, important in therapeutic applications (Cagide et al., 2015).

Antitumor Activity

Compounds like N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide have shown significant antitumor activities against various cancer cell lines. Such compounds have been explored for their potential in treating lung and colon cancer (El-Helw et al., 2019).

Chemosensors for Cyanide Anions

Certain derivatives of coumarin benzothiazole have been synthesized and investigated for their properties as chemosensors for cyanide anions. These compounds can undergo a Michael addition reaction, enabling the detection of cyanide anions, which is crucial in environmental monitoring (Wang et al., 2015).

Antimicrobial Agents

Thiazole derivatives, including those with a sulfamoyl moiety, have been synthesized for use as antimicrobial agents. Their efficacy has been evaluated against various bacterial and fungal strains, showing promising results (Darwish et al., 2014).

properties

IUPAC Name

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S2/c1-26(16-6-2-3-7-16)32(28,29)17-12-10-15(11-13-17)22(27)25-23-24-21-18-8-4-5-9-19(18)30-14-20(21)31-23/h4-5,8-13,16H,2-3,6-7,14H2,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQRKXILWBPMYHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)COC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide

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